Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Structural Identification and IUPAC Nomenclature

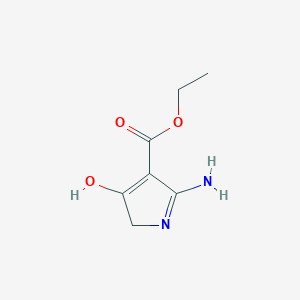

The structural identification of this compound begins with its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes the compound as an ethyl ester of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid. The compound exhibits a five-membered heterocyclic ring structure derived from pyrrole, where the fundamental aromatic pyrrole system has been modified through the introduction of amino and carbonyl functionalities. According to PubChem database records, the compound carries the unique identifier CID 136265388, establishing its definitive chemical identity within the global chemical registry.

The molecular architecture of this compound features several critical structural elements that define its chemical behavior and reactivity patterns. The pyrrole ring system serves as the central scaffold, with position-specific substitutions that dramatically alter the electronic properties compared to the parent pyrrole structure. The amino group at position 2 introduces electron-donating characteristics, while the oxo group at position 4 creates an electron-withdrawing environment, resulting in a molecule with distinctive electronic polarization. The carboxylate functionality at position 3, specifically in its ethyl ester form, provides additional sites for chemical modification and influences the compound's solubility and bioavailability characteristics.

Chemical databases document alternative systematic names for this compound, including "ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate," which reflects the tautomeric equilibrium that exists between different structural forms. This nomenclature variation illustrates the dynamic nature of the compound's electronic structure and highlights the importance of understanding tautomerism in heterocyclic chemistry. The presence of multiple heteroatoms and functional groups creates opportunities for intramolecular hydrogen bonding, which stabilizes certain conformational arrangements and influences the compound's overall three-dimensional structure.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10N2O3 | |

| Molecular Weight | 170.17 g/mol | |

| PubChem CID | 136265388 | |

| CAS Registry Number | 115975-57-0 | |

| Alternative CAS Number | 1415719-58-2 |

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of pyrrole chemistry evolution, which began with the fundamental discovery and characterization of pyrrole itself as a heterocyclic aromatic compound. Pyrrole, the parent compound, was first recognized as a colorless volatile liquid with distinctive aromatic properties, establishing the foundation for understanding five-membered nitrogen heterocycles. The systematic investigation of pyrrole derivatives gained momentum as researchers recognized the importance of nitrogen-containing heterocycles in biological systems and synthetic chemistry.

The development of amino-substituted pyrrole derivatives represented a significant advancement in heterocyclic chemistry, as these compounds demonstrated enhanced reactivity and expanded synthetic possibilities compared to unsubstituted pyrroles. Historical chemical literature documents the gradual understanding of how amino substituents influence the electronic properties of pyrrole rings, particularly in terms of nucleophilicity and hydrogen bonding capabilities. The introduction of carbonyl functionalities, such as the oxo group present in this compound, marked another crucial development in the field, as these modifications allowed chemists to access lactam-like structures with unique biological and chemical properties.

The specific development of dihydropyrrole derivatives emerged from the recognition that reduction of the pyrrole aromatic system could lead to compounds with altered reactivity patterns while maintaining the essential heterocyclic framework. Research into pyrrole-2-carboxylic acid derivatives provided crucial insights into the biological significance of these compounds, particularly their role as degradation products of important biomolecules such as sialic acids. This biological relevance drove further investigation into synthetic analogs, including the ethyl ester derivatives that offer improved stability and synthetic accessibility.

The historical progression toward compounds like this compound reflects the systematic exploration of structure-activity relationships in heterocyclic chemistry. Early work on pyrrole carboxylic acids established the importance of carboxylate functionality in biological systems, with pyrrole-2-carboxylic acid being identified as a product of D-amino acid oxidase activity on hydroxyproline isomers. This biological precedent provided the conceptual framework for designing synthetic derivatives with enhanced properties and expanded applications.

Position in Pyrrolone/Carboxylate Hybrid Compound Taxonomy

This compound occupies a distinctive position within the taxonomic classification of pyrrolone and carboxylate hybrid compounds, representing a convergence of structural features that places it at the intersection of multiple chemical families. The compound belongs to the broader category of pyrrole carboxylic acids and derivatives, which constitute a significant subclass of heterocyclic compounds with diverse biological and synthetic applications. Within this classification system, the presence of the 4-oxo functionality specifically categorizes it as a pyrrolone derivative, distinguishing it from simple pyrrole carboxylates through the incorporation of a lactam-like structural element.

The taxonomic position of this compound becomes more complex when considering its dihydropyrrole character, which removes it from the aromatic pyrrole category and places it among the saturated heterocyclic compounds. This classification has important implications for understanding the compound's chemical reactivity and biological activity, as dihydropyrrole derivatives often exhibit different pharmacological profiles compared to their aromatic counterparts. The systematic classification recognizes these compounds as members of the pyrrolines family, specifically the 1-pyrroline subclass when considering the nitrogen position within the ring system.

The carboxylate ester functionality adds another layer of taxonomic complexity, as this compound can be classified simultaneously as an ester derivative and a heterocyclic compound. Chemical taxonomy systems typically organize such compounds based on their most characteristic structural feature, with the heterocyclic core taking precedence in classification schemes. Database systems like ChemSpider and PubChem categorize this compound primarily under heterocyclic compounds, with secondary classifications acknowledging the ester and amino functionalities.

The amino substitution pattern further refines the taxonomic position, placing the compound within the amino acid derivative category due to the presence of both amino and carboxylate functionalities. This dual classification reflects the compound's potential for exhibiting amino acid-like biological behavior while maintaining the unique properties associated with heterocyclic structures. The systematic organization of chemical databases recognizes these compounds under multiple classification systems, including the Medical Subject Headings taxonomy for biological activity and the Chemical Classification and Structure Association systems for synthetic chemistry applications.

| Taxonomic Category | Classification Level | Structural Basis |

|---|---|---|

| Primary Classification | Heterocyclic Compounds | Five-membered nitrogen ring |

| Secondary Classification | Pyrrole Derivatives | Core pyrrole structure |

| Tertiary Classification | Pyrrolone Compounds | 4-oxo substitution |

| Quaternary Classification | Dihydropyrrole Series | Reduced aromatic system |

| Functional Classification | Carboxylate Esters | Ethyl ester group |

| Substitution Classification | Amino Derivatives | 2-amino substitution |

The compound's position within the pyrrolone/carboxylate hybrid taxonomy reflects the evolving understanding of heterocyclic chemistry and the recognition that modern synthetic compounds often incorporate multiple functional elements that resist simple classification schemes. This taxonomic complexity underscores the importance of comprehensive structural databases and the need for multifaceted classification systems that can accommodate the increasing diversity of synthetic heterocyclic compounds. The systematic study of such hybrid compounds continues to reveal new insights into structure-activity relationships and guides the development of novel therapeutic agents and synthetic intermediates.

Properties

IUPAC Name |

ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEXYZFGEMTYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-step Synthesis from Precursors

The synthesis generally begins with accessible precursors such as ethyl acetoacetate, amino compounds, and appropriate aldehydes or nitriles. The key steps involve:

- Condensation of ethyl acetoacetate with aldehydes or nitriles to form intermediates conducive to pyrrole ring formation.

- Cyclization through nucleophilic attack and ring closure facilitated by basic or acidic conditions.

- Amination and substitution to introduce amino groups at specific positions on the pyrrole ring.

This approach is exemplified in a study where ethyl acetoacetate reacts with aldehydes under acid catalysis to form α,β-unsaturated intermediates, which then undergo cyclization with ammonia or amines to yield the target heterocycle.

Synthesis via Cyclization of α,β-Unsaturated Carbonyls

A prevalent method involves the cyclization of α,β-unsaturated carbonyl compounds derived from ethyl acetoacetate:

- Step 1: Condensation of ethyl acetoacetate with an aldehyde (e.g., formaldehyde or substituted benzaldehyde) under basic conditions to afford a β-unsaturated carbonyl.

- Step 2: Nucleophilic attack by ammonia or primary amines on the unsaturated system, followed by intramolecular cyclization to form the pyrrole ring.

- Step 3: Oxidation or tautomerization to stabilize the amino and keto functionalities, resulting in Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethyl acetoacetate + aldehyde | Reflux, acid catalyst | Variable | |

| Cyclization | Ammonia or amines | Room temp to mild heating | Moderate to high | , |

Alternative Route: Synthesis via Nitrile Intermediates

Recent research demonstrates a route starting from diethyl [(2-cyanovinyl)amino]malonate derivatives:

- Step 1: Synthesis of nitrile-containing intermediates through condensation of malonate derivatives with nitriles.

- Step 2: Cyclization under basic conditions, often with sodium ethoxide or similar bases, to form the pyrrole core.

- Step 3: Functionalization with amino groups via nucleophilic substitution or reduction steps.

- The conversion of 5-methylisoxazole to 3-oxobutanenitrile, followed by condensation with diethyl aminomalonate, yields the pyrrole intermediate.

- Cyclization is achieved under mild basic conditions, with yields around 12-87% depending on the specific pathway and purification method.

Optimized Laboratory Protocols

Based on recent experimental data, an optimized synthesis involves:

- Preparation of key intermediate: 3-oxobutanenitrile, obtained via catalytic conversion of methyl isoxazole.

- Condensation with diethyl aminomalonate: Performed in methanol at room temperature, with the addition of hydrochloride salts to enhance nucleophilicity.

- Cyclization: Under basic conditions (e.g., sodium ethoxide in ethanol) at 55–60°C for 12 hours, leading to the formation of the target compound.

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclization | Diethyl aminomalonate + intermediate | Ethanol | 55–60°C | 12 h | Up to 87% | , |

Notes on Purification and Characterization

- Purification often involves recrystallization from ethanol or ethyl acetate.

- TLC and NMR are used to confirm the purity and structure.

- Crystallization conditions, such as slow evaporation at room temperature, are effective for obtaining high-quality crystals for structural analysis.

Data Summary Table

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Multi-step condensation | Ethyl acetoacetate + aldehyde | Acid catalyst | Reflux | Variable | Widely used, adaptable |

| Nitrile route | Malonate derivatives + nitriles | Na ethoxide | Room temp to mild heating | 12–87% | Efficient for specific derivatives |

| Cyclization of intermediates | Nitrile or isoxazole derivatives | Basic conditions | 55–60°C, 12 h | Up to 87% | Suitable for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Potential Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrrole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Ethyl 2-amino-4-oxo derivatives may share these properties due to their ability to interact with cellular pathways involved in cancer progression .

Antimicrobial Properties : Some studies suggest that pyrrole-based compounds possess antimicrobial activity. The presence of the amino and carboxylate functional groups in this compound could enhance its efficacy against various pathogens, making it a potential candidate for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies. The compound can be synthesized via cyclization reactions involving ethyl cyanoacetate and amines, which yield the pyrrole ring structure.

Synthesis Example :

One common synthetic route involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. This method typically yields good to excellent yields of the desired product and allows for further modifications to enhance biological activity or optimize pharmacokinetic properties .

Structural Studies

Understanding the crystal structure of ethyl 2-amino-4-oxo derivatives is crucial for elucidating their interaction mechanisms at the molecular level. X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms within these compounds.

Case Study : A study conducted on a related compound revealed significant insights into the molecular interactions that govern its stability and reactivity. The analysis highlighted π–π stacking interactions and hydrogen bonding patterns that are essential for understanding how these compounds function in biological systems .

The biological activity of ethyl 2-amino-4-oxo derivatives is often assessed through various assays that evaluate their effects on cell viability, proliferation, and specific biochemical pathways.

In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit cell growth in cancer cell lines, suggesting a mechanism involving cell cycle arrest or apoptosis induction. These findings are promising for further exploration in preclinical models .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial properties observed |

| Synthetic Methodologies | Effective synthesis via cyclization reactions; good yield reported |

| Structural Studies | Insights into molecular interactions through X-ray crystallography |

| Biological Activity | In vitro studies indicate growth inhibition in cancer cells |

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 1, 2, and 5 of the pyrrole ring, influencing physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Key Observations :

- The target compound’s synthesis may benefit from Fe₃O4@Nano-cellulose–OPO3H due to high yields and simplified purification .

- β-Cyclodextrin-mediated reactions offer sustainability but require optimization for amino-substituted analogs .

Physicochemical and Spectral Properties

NMR and HRMS Data :

- Target Compound : Expected ¹H NMR signals for -NH₂ (~5–6 ppm) and ester (-COOEt, ~1.3 ppm for CH₃, ~4.2 ppm for CH₂). ¹³C NMR would show C=O (4-oxo) at ~170–180 ppm .

- Methyl-Substituted Analogs (9j–9l) : -CH₃ (1.8–2.1 ppm in ¹H NMR); HRMS matches calculated [M+H⁺] within 0.1 ppm .

- Chlorobenzylidene Derivative (444777-89-3) : Aromatic protons (7.2–8.0 ppm); molecular weight 411.88 .

Melting Points :

- Amino-substituted pyrrolones typically exhibit higher melting points (e.g., 170–175°C for methyl analogs ) due to H-bonding networks.

Biological Activity

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family of compounds, characterized by a five-membered heterocyclic ring containing nitrogen. The synthesis typically involves multi-step reactions starting from ethyl cyanoacetate and various amines. For instance, one common method involves the reaction of ethyl cyanoacetate with an appropriate amine in the presence of a base like potassium hydroxide, leading to the formation of the desired pyrrole derivative .

Key Structural Features:

- Pyrrole Ring: The core structure is a pyrrole ring that is planar with minimal displacement, which is crucial for its biological interactions.

- Functional Groups: The presence of an amino group and a carbonyl group enhances its reactivity and potential for biological activity .

Antiviral Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antiviral activities. For example, studies have shown that certain pyrrole derivatives can inhibit viral replication in various models. Ethyl 2-amino-4-oxo derivatives have been evaluated for their effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

Case Study: Antiviral Screening

In a comparative study, different pyrrole derivatives were tested against TMV. Compounds demonstrated varying degrees of activity, with some exhibiting over 50% inhibition at specific concentrations. The introduction of substituents on the pyrrole ring was found to enhance antiviral efficacy significantly .

Antibacterial Activity

The antibacterial potential of ethyl 2-amino-4-oxo derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus more effectively than Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial properties .

Table: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 6.25 | Streptococcus pneumoniae |

The biological activity of ethyl 2-amino-4-oxo derivatives is believed to be linked to their ability to interfere with essential viral and bacterial processes. For antiviral activity, these compounds may inhibit viral replication by disrupting nucleic acid synthesis or protein synthesis pathways within the host cells .

For antibacterial effects, it is hypothesized that these compounds may target bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways .

Q & A

Q. What are common synthetic routes for Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via multicomponent reactions. For example, a three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes has been reported to yield structurally similar pyrrolidinone derivatives (e.g., 23% yield in a reaction with 3-fluoro-2-iodobenzoyl chloride) . Key steps include cyclocondensation and in situ decarboxylation. Solvent choice (e.g., ethanol or DMF) and temperature control (70–100°C) are critical for optimizing yields.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal studies confirm the planar pyrrole ring and hydrogen-bonding networks (e.g., N–H···O interactions between amino and carbonyl groups), which stabilize the crystal lattice .

- NMR spectroscopy : ¹H and ¹³C NMR data resolve substituent positions. For example, ethyl ester protons appear as quartets (~δ 4.2 ppm, J = 7.2 Hz), while aromatic protons show splitting patterns dependent on substitution .

- FTIR : Strong absorbance at ~1700 cm⁻¹ confirms the carbonyl group .

Q. What factors influence the compound’s stability under experimental conditions?

Stability is affected by:

- Dihedral angles : Deviations from planarity (e.g., −179.24° in the pyrrole ring) increase ring strain and reactivity .

- Hydrogen bonding : Intra- and intermolecular N–H···O bonds reduce susceptibility to hydrolysis .

- Storage : Anhydrous conditions at −20°C are recommended to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, reaction path searches identify energetically favorable intermediates in multicomponent syntheses . Computational screening of solvents (via COSMO-RS models) and catalysts (e.g., Brønsted acids) can reduce trial-and-error experimentation, improving yields by >20% .

Q. How can researchers address discrepancies in reaction yields reported in literature?

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., halogens) on aldehydes lower yields due to steric hindrance .

- Catalyst variability : Protic acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) alter reaction kinetics .

- Purification methods : Column chromatography vs. recrystallization may lead to differing purity assessments . Systematic reproducibility studies using controlled variables (e.g., catalyst loading, solvent ratios) are recommended.

Q. What strategies are used to functionalize the pyrrole ring for biological activity studies?

- Electrophilic substitution : Halogenation at the 5-position using N-bromosuccinimide enhances bioactivity .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 3-position .

- Ester hydrolysis : Conversion to carboxylic acids improves solubility for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.